molecular formula C21H20N2O2S B2733663 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923386-35-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No. B2733663
CAS RN: 923386-35-0
M. Wt: 364.46
InChI Key: PDZYXRMQCOMOAT-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide, commonly known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZ is a heterocyclic compound that contains both chromene and thiazole rings in its structure. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Antimicrobial Applications

A study demonstrated the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. These compounds showed promising antibacterial and antifungal activities, indicating their potential in antimicrobial research (Darwish et al., 2014).

Antitumor and Anti-HIV Activities

Research into N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives highlighted their synthesis and evaluation for anti-HIV activity. Most compounds exhibited moderate to potent activity against wild-type HIV-1, with specific compounds identified as particularly promising due to their effective inhibitory concentrations (Bhavsar et al., 2011).

Corrosion Inhibition

A study focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their application as corrosion inhibitors. These compounds were tested in acidic and oil mediums, with some showing promising inhibition efficiencies, highlighting their potential in corrosion protection research (Yıldırım & Cetin, 2008).

Synthesis of Novel Heterocyclic Compounds

Various studies have focused on the synthesis of nitrogen-containing heterocycles with neoflavonoid moieties, demonstrating the chemical versatility and potential application of these compounds in the development of new materials and pharmaceuticals. These studies emphasize the role of such compounds in advancing synthetic chemistry and material science (Yagodinets et al., 2019).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13(2)15-9-7-14(8-10-15)11-19(24)22-21-23-20-16-5-3-4-6-17(16)25-12-18(20)26-21/h3-10,13H,11-12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZYXRMQCOMOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide

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